N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide
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Overview
Description
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide is a complex organic compound with the molecular formula C13H17N3O2 and a molecular weight of 247.299 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a cyanoethyl and hydroxyethyl group on the phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzoyl chloride with 2-cyanoethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl and hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}acetamide
- N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}propionamide
Uniqueness
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions .
Properties
CAS No. |
61679-35-4 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C18H19N3O2/c19-10-5-11-21(12-13-22)17-9-4-8-16(14-17)20-18(23)15-6-2-1-3-7-15/h1-4,6-9,14,22H,5,11-13H2,(H,20,23) |
InChI Key |
HGMFNLKPNIZOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(CCC#N)CCO |
Origin of Product |
United States |
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